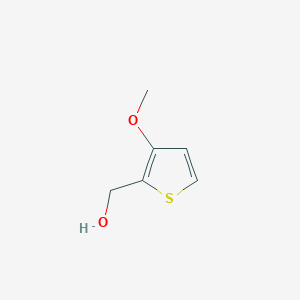

(3-Methoxythien-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

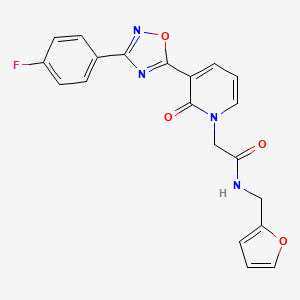

The synthesis of “(3-Methoxythien-2-yl)methanol” involves reaction conditions with lithium aluminium tetrahydride for reduction . The yield of the reaction is approximately 80% .Molecular Structure Analysis

The molecular formula of “(3-Methoxythien-2-yl)methanol” is C6H8O2S . Its molecular weight is 144.1915 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methoxythien-2-yl)methanol” include its molecular formula C6H8O2S and molecular weight 144.1915 . More detailed properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications

Surface Chemistry and Catalysis

Probing Surface Sites via Methanol Adsorption and Desorption Methanol is employed as a "smart" molecule to study surface sites on metal oxide catalysts. Research on ceria nanocrystals with well-defined surface planes demonstrates how methanol adsorption at room temperature results in the formation of various methoxy species, dependent on the surface plane of the nanocrystals. This study highlights methanol's role in probing surface catalytic behavior (Wu et al., 2012).

Methanol-to-Olefin Process Investigations into the methanol-to-olefin (MTO) process on acidic zeolite catalysts have shown that surface methoxy groups play a crucial role in the initial C-C bond formation. This research provides insight into the reactive hydrocarbon pool mechanism that dominates the conversion process, emphasizing the importance of methoxy species in the formation of the first hydrocarbons (Wang et al., 2003).

Organic Synthesis

Synthesis of α-Hydroxy Esters In organic synthesis, methoxy groups derived from methanol are crucial for the asymmetric synthesis of α-hydroxy esters. The use of chiral auxiliaries allows for the control of stereochemistry in the formation of these compounds, which are valuable in various synthetic applications (Jung et al., 2000).

Novel Reaction Pathways Research into electron-rich thiophenemethanols, such as 3-Methoxythiophene-2-methanol, explores new reaction pathways under acidic conditions, leading to products like bis(3-methoxy-2-thienyl)methane. These findings open up possibilities for synthesizing novel organic molecules and understanding the reactivity of thiophene derivatives (Aitken & Garnett, 2000).

properties

IUPAC Name |

(3-methoxythiophen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-8-5-2-3-9-6(5)4-7/h2-3,7H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJTCZSPPBTAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxythien-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

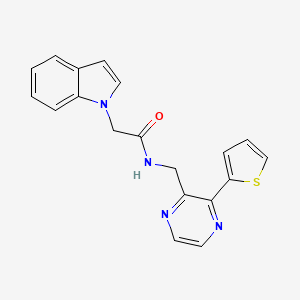

![3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2944686.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2944689.png)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one](/img/structure/B2944691.png)

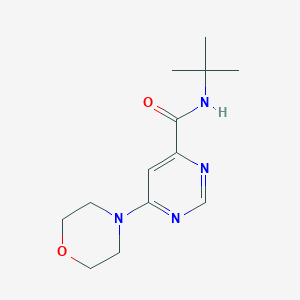

![5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2944692.png)

![1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone](/img/structure/B2944699.png)

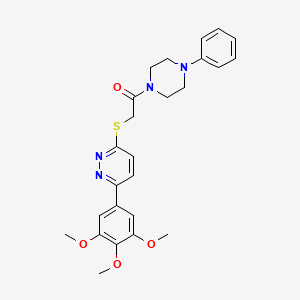

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2944708.png)